1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE

Overview

Description

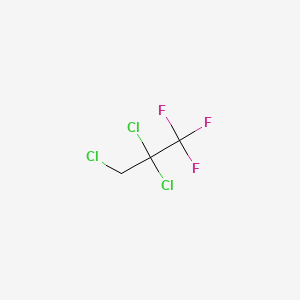

1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE: is a chemical compound with the molecular formula C₃H₂Cl₃F₃ . It is a colorless, odorless, and non-flammable gas widely used in various industrial applications, including refrigeration, cleaning solvents, and aerosol propellants. This compound is also known by other names such as 1,1,1-Trichloro-2,2,3-trifluoropropane .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE can be synthesized through the reaction of hexachloroethane with hydrofluoric acid . This reaction may require catalysts such as antimony, chromium, iron, and alumina at high temperatures . Another synthesis method involves the use of tetrachloroethylene with hydrofluoric acid .

Industrial Production Methods: The industrial production of propane, trichlorotrifluoro- typically involves the use of hexachloroethane and hydrofluoric acid in the presence of catalysts. The reaction is carried out at high temperatures to ensure the complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized in the presence of strong oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using reducing agents like or .

Substitution: Substitution reactions often involve halogenating agents such as or under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry: 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE is used as a solvent in various chemical reactions due to its stability and non-flammability . It is also employed in the synthesis of other fluorinated compounds.

Biology and Medicine: In biological and medical research, this compound is used as a cleaning agent for delicate equipment and surfaces due to its low toxicity and non-reactivity .

Industry: Industrially, propane, trichlorotrifluoro- is used in refrigeration systems, aerosol propellants, and as a cleaning solvent for electronic components.

Mechanism of Action

The mechanism of action of propane, trichlorotrifluoro- involves its interaction with various molecular targets and pathways. In the atmosphere, it can be broken down by ultraviolet radiation , generating chlorine radicals that initiate the degradation of ozone . This process involves the following steps:

- Generation of Chlorine Radicals:

CCl2FCClF2→C2F3Cl2+Cl∙

- Ozone Degradation:

Cl∙+O3→ClO∙+O2

ClO∙+O→Cl∙+O2

Comparison with Similar Compounds

- Ethane, 1,1,2-trichloro-1,2,2-trifluoro- (C₂Cl₃F₃)

- 1,1,2-Trichloro-1,2,2-trifluoroethane (C₂Cl₃F₃)

Uniqueness: 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE is unique due to its specific molecular structure and properties. It has a higher molecular weight and different physical properties compared to similar compounds like 1,1,2-trichloro-1,2,2-trifluoroethane . This uniqueness makes it suitable for specific industrial applications where other compounds may not be as effective.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1,2,2-trichloro-3,3,3-trifluoropropane, and how do reaction conditions influence isomer purity?

- Methodological Answer : Synthesis typically involves halogen exchange reactions or catalytic fluorination of chlorinated precursors. Key factors include:

- Catalyst selection : Metal fluorides (e.g., SbF₃) improve fluorination efficiency but may require elevated temperatures (~150–200°C) to minimize byproducts .

- Solvent systems : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity, while excess HF as a solvent/fluorinating agent can reduce isomerization .

- Purification : Fractional distillation under controlled pressure (e.g., 6.9–7.0 kPa) separates isomers, with GC/MS monitoring to confirm purity ≥95% .

Q. What analytical techniques are recommended for quantifying trace levels of this compound in environmental matrices?

- Methodological Answer :

- GC/MS protocols : Use a 20–30 m DB-5MS capillary column (6.1 m × 0.25 mm ID) with electron ionization. Optimize split ratios (10:1–50:1) to detect limits of 0.1 µg/L in water .

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges for aqueous matrices; Soxhlet extraction with hexane/acetone (3:1) for soil/sediments .

- Calibration : Include isotopic internal standards (e.g., ¹³C-labeled analogs) to correct matrix effects .

Q. What in vitro models are validated for assessing its acute toxicity mechanisms?

- Methodological Answer :

- Hepatocyte assays : Primary rat hepatocytes exposed to 0.1–10 mM for 24–48 hrs, measuring lactate dehydrogenase (LDH) release and glutathione depletion as markers of oxidative stress .

- Metabolic activation : Co-incubate with S9 liver fractions (from phenobarbital-induced rats) to assess bioactivation pathways linked to cytotoxicity .

Advanced Research Questions

Q. How can researchers design degradation studies to evaluate its atmospheric lifetime under varying climatic conditions?

- Methodological Answer :

- Smog chamber experiments : Simulate UV exposure (λ = 290–400 nm) at 25–40°C, monitoring decay via FTIR spectroscopy. Calculate hydroxyl radical (•OH) reaction rate constants (kOH) using relative rate methods with reference compounds (e.g., propane) .

- Computational modeling : Apply density functional theory (DFT) to predict bond dissociation energies and validate with experimental kOH values to estimate atmospheric lifetimes .

Q. What computational approaches resolve discrepancies in thermodynamic stability predictions across studies?

- Methodological Answer :

- Conformational analysis : Use Gaussian-09 with B3LYP/6-311+G(d,p) basis set to compare rotational barriers of C-Cl vs. C-F bonds. Higher barriers (>15 kcal/mol) indicate stable conformers .

- Phase behavior modeling : Apply Peng-Robinson equations of state to reconcile vapor pressure discrepancies, adjusting binary interaction parameters for Cl/F substituents .

Q. What isotopic labeling strategies track metabolic pathways in mammalian systems?

- Methodological Answer :

- ¹⁸O/²H labeling : Synthesize deuterated analogs (e.g., CF₃-¹³C-Cl₂CH₂) for LC-HRMS metabolomics. Monitor isotopic patterns in urine/bile to identify glutathione conjugates or mercapturic acids .

- Microsomal incubations : Use ¹⁴C-labeled compound with NADPH-regenerating systems. Autoradiography and HPLC-radio detection map phase I/II metabolites .

Q. Data Contradiction and Uncertainty Analysis

Q. How should researchers address conflicting toxicity data between in vivo and in vitro studies?

- Methodological Answer :

- Dose extrapolation : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro EC50 values with in vivo NOAELs. Adjust for species-specific metabolic rates and tissue partitioning .

- Uncertainty factors : Use Monte Carlo simulations to quantify variability in interspecies (10-fold) and intraspecies (10-fold) adjustments, as per EPA IRIS guidelines .

Q. Regulatory and Environmental Considerations

Q. How do ozone-depletion regulations influence experimental design for environmental fate studies?

- Methodological Answer :

- Degradation product screening : Prioritize analysis of trifluoroacetic acid (TFA) and HCl byproducts using IC-MS, as regulated under the Montreal Protocol .

- Long-term stability tests : Conduct hydrolysis studies at pH 4–9 (25–50°C) to estimate half-lives in aquatic systems, ensuring compliance with EPA TSCA guidelines .

Properties

IUPAC Name |

2,2,3-trichloro-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl3F3/c4-1-2(5,6)3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMADTGFNSRNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210640 | |

| Record name | Propane, trichlorotrifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61623-04-9 | |

| Record name | Propane, trichlorotrifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061623049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, trichlorotrifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.